Samotolisib (LY3023414) is a small molecule inhibitor that acts upon specific biological targets within cells. It is classified as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key enzymes involved in the PI3K/mTOR signaling pathway. [] This pathway plays a crucial role in regulating various cellular processes, including cell growth, proliferation, survival, and metabolism. [] Due to its inhibitory effects on this pathway, Samotolisib has garnered significant attention in cancer research as a potential antineoplastic agent. []
Samotolisib primarily exerts its effects by inhibiting both PI3K and mTOR in an ATP-competitive manner. [] By binding to the ATP-binding pockets of these kinases, Samotolisib prevents the enzymes from utilizing ATP, which is essential for their catalytic activity. This dual inhibition disrupts the PI3K/mTOR signaling pathway, which is often dysregulated in cancer cells, leading to uncontrolled growth and proliferation. [] Additionally, Samotolisib exhibits inhibitory activity against DNA-dependent protein kinase (DNA-PK), a critical enzyme involved in DNA repair mechanisms. [] By targeting DNA-PK, Samotolisib may sensitize tumor cells to DNA-damaging agents and impede their ability to repair damaged DNA, ultimately promoting cell death.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5